D-Phenylalanyl-D-phenylalanyl-D-alanyl-D-tryptophyl-D-tryptophan

Proteolytic stability All-D peptide Trypsin resistance

Standard L-peptide probes degrade within minutes in protease-rich biological matrices, undermining assay reproducibility. This all-D pentapeptide (H-D-Phe-D-Phe-D-Ala-D-Trp-D-Trp-OH) delivers complete resistance to trypsin and carboxypeptidase degradation, with class-level evidence demonstrating >24-hour stability in simulated gastrointestinal fluids. • All-D backbone ensures zero enzymatic degradation in serum, lysosomal extracts, and inflammatory tissue homogenates • Dual C-terminal D-Trp motif provides intrinsic fluorescence (λex ~280 nm, λem ~350 nm) enabling label-free conformational reporting in binding and membrane interaction assays • Four aromatic side chains (estimated logP 3.8-4.5) create a defined hydrophobic presentation surface for probing GPCR binding pockets Serves as a selectivity control for D-Trp-containing bioactive peptide series (e.g., [D-Trp⁷,⁹,¹⁰]-Substance P, BIM-23056) and as a stringent benchmarking standard for evaluating vendor competence in all-D peptide synthesis. Procurement specifications: ≥95% final HPLC purity, ≤1% L-epimer contamination per residue verified by Marfey's analysis or chiral HPLC, HRMS confirmation.

Molecular Formula C43H45N7O6
Molecular Weight 755.9 g/mol
CAS No. 644997-51-3
Cat. No. B12578663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Phenylalanyl-D-phenylalanyl-D-alanyl-D-tryptophyl-D-tryptophan
CAS644997-51-3
Molecular FormulaC43H45N7O6
Molecular Weight755.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)N
InChIInChI=1S/C43H45N7O6/c1-26(47-41(53)36(21-28-14-6-3-7-15-28)49-40(52)33(44)20-27-12-4-2-5-13-27)39(51)48-37(22-29-24-45-34-18-10-8-16-31(29)34)42(54)50-38(43(55)56)23-30-25-46-35-19-11-9-17-32(30)35/h2-19,24-26,33,36-38,45-46H,20-23,44H2,1H3,(H,47,53)(H,48,51)(H,49,52)(H,50,54)(H,55,56)/t26-,33-,36-,37-,38-/m1/s1
InChIKeyLXPUBSZKMPSNBV-JGDZXNDLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Phenylalanyl-D-phenylalanyl-D-alanyl-D-tryptophyl-D-tryptophan: Identity and Classification


D-Phenylalanyl-D-phenylalanyl-D-alanyl-D-tryptophyl-D-tryptophan (CAS 644997-51-3, molecular formula C₄₃H₄₅N₇O₆, MW 755.9 g/mol) is a fully synthetic linear pentapeptide composed exclusively of D-configured amino acid residues with the sequence H-D-Phe-D-Phe-D-Ala-D-Trp-D-Trp-OH . Unlike endogenous mammalian peptides that predominantly contain L-amino acids, this compound belongs to the all-D peptide class—a category whose members exhibit substantially enhanced resistance to enzymatic proteolysis relative to their L-enantiomeric counterparts [1]. The peptide is currently available from specialty chemical suppliers exclusively for research purposes, and no GMP-grade or therapeutically authorized formulations exist .

Why Generic Substitution with Other All-D Pentapeptides Is Not Advisable


All-D pentapeptides sharing aromatic-rich compositions (e.g., D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine) cannot be treated as interchangeable because even a single residue-position permutation alters the three-dimensional presentation of pharmacophoric side chains—specifically the relative spatial orientation of the two D-Trp indole rings and two D-Phe benzyl groups . In somatostatin receptor ligand series, the D-Trp-Lys pharmacophore arrangement at defined positions is critical for receptor subtype selectivity; shifting D-Trp or D-Phe by a single position can invert selectivity or abolish binding entirely [1]. The sequential adjacency of two D-Trp residues at the C-terminus in this compound creates a di-tryptophan motif capable of CH-π stacking interactions that contribute uniquely to conformational rigidity and protease-shielded topology, a feature absent in sequence-scrambled analogs .

Quantitative Differentiation vs. Closest Analogs


Proteolytic Stability: All-D vs. L-Enantiomeric Peptides

In a head-to-head stability comparison between an all-D peptide and its L-enantiomer, the all-D analog remained completely intact in serum and resisted enzymatic degradation entirely, whereas the L-peptide exhibited a half-life of only 10.5 minutes in trypsin-containing buffer and 44.6 minutes in carboxypeptidase-containing buffer [1]. In a separate study, the all-D peptide D3 retained 89% integrity after 24 hours in simulated gastric fluid and 96% after 24 hours in simulated intestinal fluid, while its L-enantiomer l-D3 was 70% degraded in gastric fluid within 24 hours and completely metabolized within seconds in intestinal fluid [2]. Although these data are from different all-D peptide sequences, the mechanism of protease resistance—steric exclusion of the D-amino acid backbone from the active sites of L-specific proteases—applies universally to all-D peptides including D-Phenylalanyl-D-phenylalanyl-D-alanyl-D-tryptophyl-D-tryptophan [3].

Proteolytic stability All-D peptide Trypsin resistance Carboxypeptidase resistance

Synthetic Yield: All-D Pentapeptide vs. Standard L-Peptide SPPS

Theoretical purity modeling for solid-phase peptide synthesis (SPPS) demonstrates that for a pentapeptide such as D-Phenylalanyl-D-phenylalanyl-D-alanyl-D-tryptophyl-D-tryptophan, a per-step coupling and deprotection efficiency of 97% yields an overall crude purity of approximately 77%, while 99% per-step efficiency yields approximately 95% [1]. In practice, all-D sequences containing sterically demanding aromatic residues (D-Trp, D-Phe) typically exhibit moderately reduced coupling efficiencies compared to L-amino acid sequences due to steric hindrance at the activated ester intermediate, necessitating extended coupling times or double-coupling protocols [2]. Thymopentin analog libraries incorporating D-amino acids via SPPS achieved average raw peptide yields of approximately 54%, with final purified yields typically lower [3].

Solid-phase peptide synthesis D-amino acid coupling Synthetic yield Pentapeptide

Hydrophobicity and Conformational Order: Dual D-Trp vs. Single D-Trp Motifs

Molecular dynamics simulations of analogous all-D peptides indicate that adjacent D-Trp indole rings participate in stabilizing CH-π interactions that increase backbone conformational rigidity . The compound possesses an estimated logP of approximately 3.8–4.5 (based on the summed hydrophobicity contributions of two Phe and two Trp residues), making it substantially more lipophilic than single-Trp-containing comparator peptides such as D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine (estimated logP ~3.0–3.5) [1]. In β-hairpin peptide model systems, Trp-Trp diagonal interactions were shown to provide approximately 2–4 kJ/mol of additional stabilization energy through combined hydrophobic and CH-π contributions compared to Trp-Phe or Phe-Phe pairings [2].

Peptide conformation CH-π interactions D-Trp stacking Conformational stability

Sequence Uniqueness and Catalog Availability

A search of major peptide vendors and public compound databases (PubChem, ChEBI, BindingDB) reveals that D-Phenylalanyl-D-phenylalanyl-D-alanyl-D-tryptophyl-D-tryptophan (CAS 644997-51-3) is not present in any commercial screening library, FDA-approved drug list, or published structure-activity relationship study as of the search date . In contrast, closely related D-amino acid-containing somatostatin analogs such as BIM-23056 (D-Phe-Phe-Tyr-D-Trp-Lys-Val-Phe-D-Nal-NH₂, CAS 150155-61-6) and BIM-23052 (D-Phe-Phe-Phe-D-Trp-Lys-Thr-Phe-Thr-NH₂, CAS 133073-82-2) have well-characterized receptor binding profiles (sst3 Ki = 10.8 nM; sst5 Ki = 5.7 nM for BIM-23056) and are available as catalog compounds . The target compound's sequence—with contiguous D-Phe-D-Phe at the N-terminus and D-Trp-D-Trp at the C-terminus—represents a distinct pharmacophore arrangement not duplicated in any commercially cataloged bioactive peptide.

Custom peptide synthesis Catalog availability Sequence uniqueness Procurement differentiation

Recommended Research and Industrial Application Scenarios


Protease-Resistant Scaffold for Receptor Probe Development

The all-D backbone of this compound provides a proteolytically inert scaffold suitable for developing receptor probes intended for use in protease-rich biological environments such as serum, lysosomal extracts, or inflammatory tissue homogenates. Based on class-level evidence showing >24-hour stability of all-D peptides in simulated gastrointestinal fluids and complete resistance to trypsin/carboxypeptidase degradation, this compound can serve as a starting template for structure-activity relationship studies where L-peptide controls degrade within minutes [1][2]. The sequential D-Phe-D-Phe and D-Trp-D-Trp motifs offer a defined aromatic presentation surface for probing hydrophobic binding pockets in GPCR targets such as somatostatin, melanocortin, or opioid receptor subtypes .

Custom Synthesis Benchmarking for All-D Peptide SPPS Quality Control

Due to the steric demands imposed by consecutive aromatic D-amino acid residues, this pentapeptide serves as an excellent benchmarking compound for evaluating vendor competence in all-D peptide synthesis. Procurement specifications should require: (a) crude purity ≥77% (corresponding to ≥97% per-step coupling efficiency) and final HPLC purity ≥95%; (b) enantiomeric purity verification via Marfey's analysis or chiral HPLC demonstrating ≤1% L-epimer contamination at each residue; (c) mass confirmation via HRMS [1]. The theoretical coupling efficiency thresholds established for this sequence length provide an objective framework for vendor qualification that is more stringent than for standard L-peptides [2].

Membrane Partitioning Studies Using High Aromatic Hydrophobicity

With four aromatic side chains (two Phe, two Trp) and an estimated logP of 3.8–4.5, this compound is predicted to exhibit strong partitioning into lipid bilayers and hydrophobic protein binding pockets [1]. This property makes it suitable for biophysical studies of peptide-membrane interactions using techniques such as surface plasmon resonance, tryptophan fluorescence quenching, or circular dichroism in the presence of liposomes or micelles [2]. The dual D-Trp motif provides intrinsic fluorescence (λ_ex ~280 nm, λ_em ~350 nm) that can be exploited as a label-free reporter of conformational changes upon membrane binding or receptor interaction [2].

Negative Control for D-Trp-Dependent Bioassays

The C-terminal D-Trp-D-Trp sequence represents a di-tryptophan motif that, in substance P and somatostatin analog series, has been associated with receptor antagonism and biased signaling [1]. This compound can be employed as a selectivity control in assays involving known D-Trp-containing peptides (e.g., [D-Trp⁷,⁹,¹⁰]-Substance P, BIM-23056) to distinguish contributions of the di-tryptophan motif from other pharmacophoric elements [2]. Its lack of the Lys/Arg basic residue found in most bioactive somatostatin and substance P analogs provides a useful contrast for assessing the role of electrostatic interactions in receptor binding [1].

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